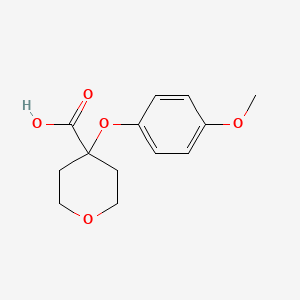
4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester, which affords 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydro-2H-pyran-4-carboxylic acid core, with a methoxyphenoxy group attached at the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its carboxylic acid and methoxyphenoxy functional groups. For instance, the carboxylic acid group can undergo reactions such as esterification and amide formation .科学的研究の応用
Chemical and Biological Activities
4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is part of a broader class of compounds that exhibit various biological and chemical activities. For instance, compounds like p-Coumaric acid, which shares structural similarities with the compound , have been extensively studied for their bioactivities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. The conjugation of p-Coumaric acid, in particular, significantly enhances its biological activities, showcasing the potential for structural analogs such as 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid to possess similar or related activities (Pei et al., 2016).
Environmental Implications and Bioremediation
The environmental behavior of phenolic compounds, including their sorption to soil and other materials, is crucial for understanding their mobility, bioavailability, and potential for bioremediation. Research on compounds like 2,4-D and other phenoxy herbicides, which are structurally related to 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid, reveals insights into the environmental fate of such chemicals. The sorption characteristics can inform bioremediation strategies and environmental risk assessments for similar compounds (Werner et al., 2012).
Advanced Material Applications
In the realm of materials science, compounds with a structure akin to 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid are explored for their potential applications in advanced materials. For instance, research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a material known for its thermoelectric properties, highlights the possibilities for derivatives of the mentioned compound in enhancing the performance of organic thermoelectric materials. Various treatment methods, including those involving acids or alkalis, have been developed to improve the thermoelectric performance of such materials, indicating a potential area of application for 4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid and its derivatives (Zhu et al., 2017).
作用機序
Target of Action
It is known that the compound can undergo reactions with various amines to yield corresponding diamides .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid. For instance, it is known that the compound is flammable and can cause irritation to the eyes and skin . Therefore, it should be handled in a well-ventilated area with appropriate protective equipment .
特性
IUPAC Name |
4-(4-methoxyphenoxy)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-10-2-4-11(5-3-10)18-13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBDKNCWTXVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





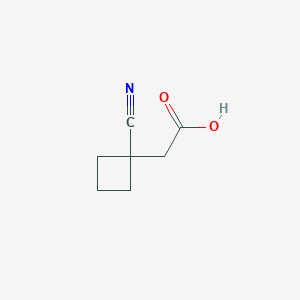
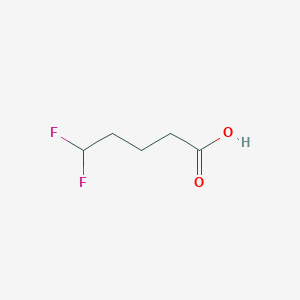
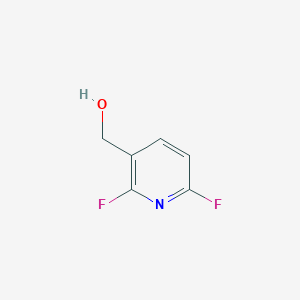


![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
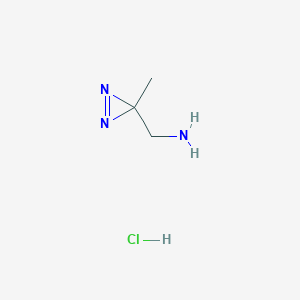
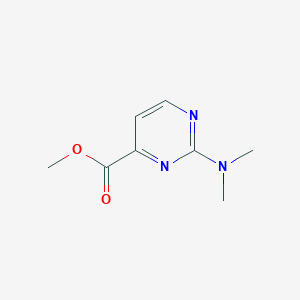
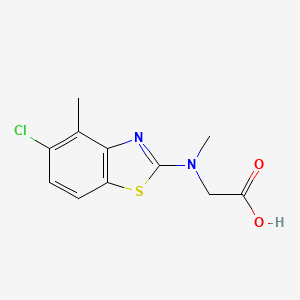
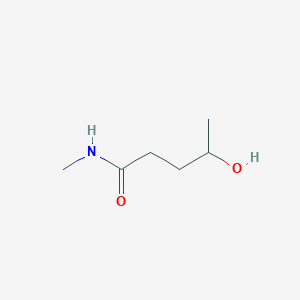

![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)